molecular formula C15H22N2O2S2 B183268 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester CAS No. 132605-12-0

4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester

Cat. No. B183268
CAS RN: 132605-12-0
M. Wt: 326.5 g/mol
InChI Key: BLVSRELBIOTKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester, also known as CTC-EC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. It may also act as an antioxidant, reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activity. It has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester shows promise as a valuable tool for scientific research and may have important applications in a variety of fields.

Synthesis Methods

4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester can be synthesized using a variety of methods, including the reaction of 5-carboxy-2-thiophenemalonic acid with ethyl chloroformate and subsequent reaction with ethylamine and thiosemicarbazide. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the use of organocatalysts.

Scientific Research Applications

4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. It has been shown to have anti-tumor activity in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of certain types of cancer. In addition, 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 2-(ethylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-3-16-15(20)17-13-12(14(18)19-4-2)10-8-6-5-7-9-11(10)21-13/h3-9H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVSRELBIOTKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C2=C(S1)CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157662
Record name 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester

CAS RN

132605-12-0
Record name 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclohepta(b)thiophene-3-carboxylic acid, 5,6,7,8-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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